Cas no 2227767-57-7 ((2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine)

(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine is a chiral amine derivative featuring a tetrahydrobenzothiophene core, which confers structural rigidity and potential pharmacological relevance. The (R)-enantiomer configuration ensures stereoselectivity, making it valuable for applications in asymmetric synthesis and medicinal chemistry. Its fused bicyclic system enhances stability and may influence binding affinity in receptor interactions. The compound’s amine functionality allows for further derivatization, facilitating its use as a versatile intermediate in drug discovery. High purity and well-defined stereochemistry are critical advantages for researchers requiring precise molecular scaffolds. Suitable for controlled studies in neuroscience or enzyme inhibition, it offers a robust platform for developing targeted bioactive molecules.
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine structure
2227767-57-7 structure
Product name:(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
CAS No:2227767-57-7
MF:C11H17NS
MW:195.32438158989
CID:5760792
PubChem ID:165738320

(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
    • 2227767-57-7
    • EN300-1767965
    • Inchi: 1S/C11H17NS/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h7-8H,2-6,12H2,1H3/t8-/m1/s1
    • InChI Key: DTZNCSGEXYAONP-MRVPVSSYSA-N
    • SMILES: S1C=C(C[C@@H](C)N)C2=C1CCCC2

Computed Properties

  • Exact Mass: 195.10817072g/mol
  • Monoisotopic Mass: 195.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų
  • XLogP3: 2.6

(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1767965-0.5g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
0.5g
$2098.0 2023-09-20
Enamine
EN300-1767965-1.0g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
1g
$2186.0 2023-06-03
Enamine
EN300-1767965-0.1g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
0.1g
$1923.0 2023-09-20
Enamine
EN300-1767965-10.0g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
10g
$9400.0 2023-06-03
Enamine
EN300-1767965-5.0g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
5g
$6339.0 2023-06-03
Enamine
EN300-1767965-0.05g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
0.05g
$1836.0 2023-09-20
Enamine
EN300-1767965-5g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
5g
$6339.0 2023-09-20
Enamine
EN300-1767965-1g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
1g
$2186.0 2023-09-20
Enamine
EN300-1767965-10g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
10g
$9400.0 2023-09-20
Enamine
EN300-1767965-2.5g
(2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
2227767-57-7
2.5g
$4286.0 2023-09-20

Additional information on (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine

Comprehensive Overview of (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine (CAS No. 2227767-57-7)

The compound (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine, identified by its CAS No. 2227767-57-7, is a chiral amine derivative with a unique structural framework. This molecule features a tetrahydrobenzothiophene core, which is increasingly studied for its potential applications in medicinal chemistry and material science. The stereochemistry at the 2-position (denoted by (2R)) is critical for its biological activity, making it a subject of interest for researchers exploring enantioselective synthesis and drug development.

In recent years, the demand for chiral amines like (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine has surged due to their role as intermediates in pharmaceuticals. Searches for "enantioselective synthesis" and "chiral building blocks" have spiked, reflecting the growing emphasis on precision in drug design. This compound's benzothiophene moiety is particularly noteworthy, as it is a common scaffold in drugs targeting neurological and metabolic disorders, aligning with trends in central nervous system (CNS) drug discovery.

The CAS No. 2227767-57-7 is often associated with queries about "structure-activity relationships (SAR)" and "small molecule modulators," highlighting its relevance in hit-to-lead optimization. Its propan-2-amine side chain offers versatility for derivatization, a feature frequently explored in patents and academic publications. Researchers also investigate its potential as a ligand for G-protein-coupled receptors (GPCRs), a hot topic in biotech innovation.

From a synthetic perspective, the compound's tetrahydrobenzothiophene ring system poses challenges in regioselective functionalization, a topic often searched alongside "heterocyclic chemistry" and "catalytic hydrogenation." Advances in flow chemistry and green synthesis have renewed interest in scalable routes to such structures, addressing sustainability concerns in the pharmaceutical industry.

In summary, (2R)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine (CAS No. 2227767-57-7) exemplifies the intersection of chiral chemistry and drug discovery. Its structural features and synthetic accessibility make it a valuable candidate for further research, particularly in areas like neuropharmacology and catalysis. As the scientific community prioritizes molecular diversity and sustainable synthesis, this compound is poised to remain a focal point in innovative chemical research.

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